![molecular formula C12H14F2O4S B6317918 Ethyl 2,2-difluoro-4-(phenylsulfonyl)butanoate CAS No. 295360-07-5](/img/structure/B6317918.png)
Ethyl 2,2-difluoro-4-(phenylsulfonyl)butanoate
Overview
Description
Ethyl 2,2-difluoro-4-(phenylsulfonyl)butanoate is a synthetic chemical compound used in a variety of laboratory experiments. It is a colorless, odorless, and crystalline solid with a molecular weight of 336.25 g/mol. It is a versatile compound that can be used in a variety of applications, including organic synthesis, polymerization, and drug design.
Scientific Research Applications
Scientific Research Applications of Ethyl 2,2-difluoro-4-(phenylsulfonyl)butanoate
Synthesis and Chemical Transformations
- Ethyl 2,2-difluoro-4-(phenylsulfonyl)butanoate and related compounds have been instrumental in the synthesis of various organic compounds. Notably, the diastereoselective nucleophilic (phenylsulfonyl)difluoromethylation and (phenylsulfonyl)monofluoromethylation techniques have been utilized to produce chiral alpha-difluoromethylated or alpha-monofluoromethylated ethylenediamines with high yields and excellent diastereoselectivity. These compounds promise to serve as valuable fluorinated building blocks for further chemical elaborations, especially in synthesizing ethylenediamines, a class of compounds with broad applications, including pharmaceuticals (Liu, Li & Hu, 2007).
Catalytic and Radical Reactions
- The compound has been involved in radical reactions with vinyl ethers, demonstrating its versatility in organic synthesis. This method was applied in the synthesis of 3,3-difluoro-GABA, completing the series of isomeric difluoro GABAs, which are of interest due to their potential pharmaceutical applications (Kondratov et al., 2015).
- Additionally, the radical (phenylsulfonyl)difluoromethylation of terminal alkenes has been achieved using this compound, offering a new pathway for regioselective and stereoselective preparation of alkene derivatives (Li et al., 2007).
Photoinduced Chemical Reactions
- Ethyl 2,2-difluoro-4-(phenylsulfonyl)butanoate has been employed in photoinduced vicinal difluoroalkylation and aminosulfonylation of alkynes. This four-component reaction, catalyzed by visible light, highlights the compound's role in facilitating complex chemical reactions under photocatalysis (Xiang et al., 2017).
Biotransformation Studies
- In the realm of biotransformation, ethyl 2-acetylamino-2-carbethoxy-4-(phenylsulphinyl)-butanoate, a related compound, has been investigated for its transformation by cell suspension cultures of Catharanthus roseus and Thevetia neriifolia. This study signifies the potential of using cell cultures for the biotransformation of synthetic substrates into novel chemical compounds, indicating a biotechnological application of compounds in this chemical class (Barrosaf et al., 1992).
properties
IUPAC Name |
ethyl 4-(benzenesulfonyl)-2,2-difluorobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O4S/c1-2-18-11(15)12(13,14)8-9-19(16,17)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWOULPMYYITAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCS(=O)(=O)C1=CC=CC=C1)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-4-(phenylsulfonyl)butyric acid ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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